4-Vinylbenzyl glycidyl ether

Vue d'ensemble

Description

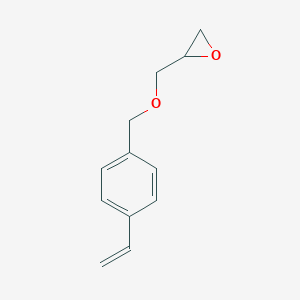

4-Vinylbenzyl glycidyl ether: is an organic compound with the chemical formula C12H14O2 . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is known for its reactivity due to the presence of both vinyl and glycidyl groups, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

4-Vinylbenzyl glycidyl ether can be synthesized through the reaction of 4-vinylbenzyl chloride with glycidol . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. Sodium hydride is used as a base to deprotonate the glycidol, which then reacts with 4-vinylbenzyl chloride to form the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is conducted in a solvent such as dimethylformamide (DMF) to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions:

4-Vinylbenzyl glycidyl ether undergoes various types of chemical reactions, including:

Polymerization: The vinyl group can participate in free radical polymerization to form polymers and copolymers.

Epoxide Ring-Opening: The glycidyl group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Substitution Reactions: The compound can undergo substitution reactions at the benzyl position.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Epoxide Ring-Opening: Typically carried out in the presence of a base such as sodium hydroxide or an acid catalyst.

Substitution Reactions: Often involve nucleophiles like sodium azide or potassium cyanide.

Major Products Formed:

Polymers and Copolymers: Used in coatings, adhesives, and resins.

Epoxide Derivatives: Used in the synthesis of various functionalized compounds.

Applications De Recherche Scientifique

Synthesis of 4-Vinylbenzyl Glycidyl Ether

The synthesis of VBGE typically involves the reaction between glycidol and 4-(chloromethyl)styrene in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in a high yield of VBGE. The general reaction scheme can be summarized as follows:

-

Reagents :

- Glycidol

- 4-(Chloromethyl)styrene

- Sodium Hydride (base)

- Solvent: DMF (Dimethylformamide)

-

Procedure :

- Sodium hydride is suspended in DMF at low temperature.

- Glycidol is added and stirred to form an intermediate.

- 4-(Chloromethyl)styrene is introduced, and the mixture is allowed to react at room temperature.

- The product is purified using column chromatography.

The typical yield from this synthesis route is around 88% .

Properties of this compound

VBGE possesses several notable properties that enhance its utility:

- Chemical Structure : Contains both vinyl and glycidyl groups, making it reactive towards various nucleophiles.

- Physical State : Typically appears as a colorless to yellow oil with low volatility and toxicity.

- Reactivity : The epoxide group allows for further functionalization, making it suitable for cross-linking and polymerization reactions.

Polymerization Reactions

VBGE is extensively used in radical polymerization processes to synthesize copolymers with enhanced properties. For example, it has been copolymerized with pentafluorophenyl methacrylate to produce materials with tailored thermal and mechanical properties .

| Polymer Composition | Properties | Application |

|---|---|---|

| VBGE + PFMA | High thermal stability | Coatings, adhesives |

| VBGE Homopolymer | Improved mechanical strength | Structural materials |

Dental Materials

In dental applications, VBGE has been incorporated into resin formulations to enhance their mechanical properties and resistance to degradation. Studies show that dental resins modified with VBGE exhibit superior performance under enzymatic and hydrolytic conditions .

Nanocomposites

VBGE serves as a branching agent in the development of PLA/clay nanocomposite foams. Its incorporation improves the mechanical properties and thermal stability of the resulting materials .

Drug Delivery Systems

VBGE's ability to undergo further functionalization makes it a candidate for drug delivery systems. Its reactive sites can be utilized to attach therapeutic agents or targeting moieties, enhancing the efficacy of drug delivery platforms.

Tissue Engineering

Research indicates that VBGE-based polymers can be designed for use in scaffolds for tissue engineering due to their biocompatibility and tunable degradation rates .

Case Study 1: Fluoropolymer Modification

A study highlighted the use of VBGE in modifying fluoropolymers via UV-induced post-polymerization reactions. The resulting materials showed improved surface properties suitable for various applications in electronics and coatings .

Case Study 2: Dental Resin Development

In another investigation, dental resins incorporating VBGE demonstrated enhanced resistance to hydrolytic degradation compared to traditional formulations, indicating potential for improved longevity in clinical applications .

Mécanisme D'action

The mechanism of action of 4-vinylbenzyl glycidyl ether involves its reactivity due to the presence of both vinyl and glycidyl groups. The vinyl group can undergo polymerization, forming long chains that contribute to the material’s mechanical properties. The glycidyl group can react with nucleophiles, leading to the formation of cross-linked networks that enhance the material’s thermal and chemical resistance .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

4-Vinylbenzyl chloride: Similar structure but lacks the glycidyl group, making it less reactive in certain applications.

Glycidyl methacrylate: Contains a glycidyl group but has a methacrylate group instead of a vinylbenzyl group, leading to different polymerization behavior.

Vinylbenzyl alcohol: Similar structure but contains a hydroxyl group instead of a glycidyl group, affecting its reactivity and applications.

Uniqueness:

4-Vinylbenzyl glycidyl ether is unique due to the presence of both vinyl and glycidyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in the synthesis of advanced materials with tailored properties .

Activité Biologique

4-Vinylbenzyl glycidyl ether (VBGE) is a compound of increasing interest in the field of polymer chemistry and biomedicine due to its unique structural properties and biological activities. This article explores the biological activity of VBGE, focusing on its antimicrobial properties, enzyme interactions, and applications in medical and industrial settings.

Chemical Structure and Properties

This compound is characterized by its vinyl group, which allows it to participate in various polymerization reactions, and an epoxide group that can undergo ring-opening reactions. This structure enables the synthesis of diverse copolymers with tailored properties for specific applications.

Antimicrobial Activity

VBGE exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Recent studies have shown that polymers derived from VBGE can effectively inhibit bacterial growth and biofilm formation.

- Case Study: Antimicrobial Coatings

A study demonstrated that coatings made from VBGE-modified polymers showed enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The incorporation of quaternary ammonium compounds into these coatings further improved their efficacy, making them suitable for medical devices prone to biofilm formation .

Enzyme Interactions

VBGE has been investigated for its interactions with various enzymes, particularly in the context of biodegradation and biocatalysis.

-

Biocatalytic Resolution

Research involving Talaromyces flavus has shown that VBGE can be resolved into its enantiomers using epoxide hydrolases. This process not only highlights the compound's potential in asymmetric synthesis but also its utility in creating bioactive compounds with specific configurations . -

Enzymatic Stability

Studies have indicated that VBGE-based materials exhibit resistance to enzymatic degradation compared to traditional resins like Bis-GMA. This property is crucial for applications in dental materials where longevity and stability are required .

Applications in Polymer Science

VBGE serves as a versatile monomer in the synthesis of functional polymers. Its ability to form cross-linked networks enhances the mechanical properties of materials while maintaining biocompatibility.

- Foaming Strategies

VBGE has been utilized as a branching co-reagent in the production of long-chain branched polylactic acid (PLA). This application demonstrates its role in improving the viscoelastic properties and foam stabilization during polymer processing .

Toxicological Considerations

Despite its beneficial applications, it is important to note that VBGE has been classified as a probable human carcinogen based on animal studies. This classification necessitates careful handling and consideration of safety protocols during its use in industrial applications .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-[(4-ethenylphenyl)methoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADXFVHUPXKZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474058 | |

| Record name | 4-Vinylbenzyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113538-80-0 | |

| Record name | 4-Vinylbenzyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.